Norfenefrine hydrochloride

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Norfenefrine hydrochloride can be synthesized starting from m-hydroxybenzaldehyde. The synthesis involves several steps, including hydroxyamination of 3-vinylphenol with an iron porphyrin catalyst, which affords norfenefrine in over 70% yield . The reaction conditions typically involve the use of solvents like dichloromethane or 2-methyl tetrahydrofuran, which provide similar results .

Industrial Production Methods: In industrial settings, this compound is produced using a sequence of reactions starting from benzene. The key intermediate, 1-(3-hydroxyphenyl)ethan-1-one, is obtained and further converted using catalysts like magnesium perchlorate . The final product is obtained through a series of steps including bromination and hydroxyamination .

Análisis De Reacciones Químicas

Types of Reactions: Norfenefrine hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form m-hydroxymandelic acid.

Reduction: The compound can be reduced under specific conditions to yield different derivatives.

Substitution: It can undergo substitution reactions, particularly involving the hydroxyl and amino groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride can be used.

Substitution: Reagents such as halogens and alkylating agents are commonly used.

Major Products Formed:

Oxidation: m-Hydroxymandelic acid.

Reduction: Various reduced derivatives of norfenefrine.

Substitution: Substituted phenethylamine derivatives.

Aplicaciones Científicas De Investigación

Medical Uses

Norfenefrine is primarily indicated for:

- Hypotension : It is utilized to manage acute hypotensive episodes due to conditions such as:

- Pheochromocytomectomy

- Sympathectomy

- Poliomyelitis

- Spinal anesthesia

- Myocardial infarction

- Septicemia

- Blood transfusion reactions

- Cardiac Arrest : It serves as an adjunct in the treatment of cardiac arrest and hypotension .

Pharmacodynamics

Norfenefrine exhibits its pharmacological effects by stimulating α1-adrenergic receptors, leading to vasoconstriction and increased blood pressure. Its sympathomimetic properties also contribute to its role as a minor neurotransmitter in the central nervous system .

Treatment of Female Stress Incontinence

A notable study investigated the efficacy of norfenefrine in treating genuine stress incontinence among 44 patients. The study was designed as a double-blind, placebo-controlled trial over six weeks. Key findings included:

- Subjective Improvement : 52% of patients reported improvement, with 26% achieving complete continence.

- Objective Measurements : The maximum urethral closure pressure increased by 10%, which was statistically significant. However, these results were not significantly different from the placebo group overall; patients with severe incontinence showed better responses to norfenefrine compared to placebo .

Maternal Hypotension Management

Norfenefrine has also been studied for its effects on maternal blood pressure during pregnancy. A matched case-control study highlighted its potential benefits in managing maternal hypotension while monitoring fetal circulation. Initial observations indicated that norfenefrine could positively influence fetal outcomes during episodes of maternal hypotension .

Synthesis and Chemical Properties

Norfenefrine can be synthesized through various chemical pathways. One notable method involves hydroxyamination of 3-vinylphenol using an iron porphyrin catalyst, yielding norfenefrine with over 70% efficiency. This synthesis reflects its potential for broader pharmaceutical applications beyond its current uses .

Summary of Applications

| Application Area | Specific Use Cases | Efficacy Evidence |

|---|---|---|

| Hypotension Management | Acute hypotensive states (e.g., spinal anesthesia) | Effective in raising blood pressure |

| Cardiac Arrest Treatment | Adjunct therapy for cardiac arrest | Supports cardiovascular stability |

| Female Stress Incontinence | Treatment for genuine stress incontinence | Subjective improvement noted; mixed objective results |

| Maternal Health | Management of maternal hypotension during pregnancy | Positive effects on fetal circulation observed |

Mecanismo De Acción

Norfenefrine hydrochloride exerts its effects by acting as an α-adrenergic receptor agonist. It predominantly targets α1-adrenergic receptors, leading to vasoconstriction and an increase in blood pressure . The compound mimics the action of endogenous catecholamines, such as norepinephrine, by binding to and activating these receptors .

Comparación Con Compuestos Similares

Norepinephrine: A naturally occurring catecholamine with similar α-adrenergic receptor agonist activity.

Phenylephrine: Another α-adrenergic receptor agonist used as a decongestant and in the treatment of hypotension.

Etilefrine: A synthetic compound with similar pharmacological properties used to treat hypotension.

Uniqueness of Norfenefrine Hydrochloride: this compound is unique due to its specific action on α1-adrenergic receptors and its role as a minor neurotransmitter in the brain . Unlike norepinephrine, which has broader activity on both α and β receptors, this compound is more selective for α1 receptors, making it particularly effective in increasing blood pressure without significant cardiac stimulation .

Actividad Biológica

Norfenefrine hydrochloride, also known as meta-octopamine or 3,β-dihydroxyphenethylamine, is a sympathomimetic agent primarily used in the management of hypotensive states. This compound exhibits significant biological activity through its action as an alpha-adrenergic receptor agonist. This article delves into the pharmacological properties, clinical applications, and research findings related to this compound.

Chemical and Pharmacological Profile

Chemical Structure and Properties:

- Molecular Formula: C₈H₁₁NO₂·ClH

- Molecular Weight: 189.639 g/mol

- IUPAC Name: 3,β-Dihydroxyphenethylamine

- CAS Number: 4779-94-6

Pharmacodynamics:

Norfenefrine acts predominantly as an α1-adrenergic receptor agonist, which leads to vasoconstriction and increased peripheral resistance, thereby elevating blood pressure. It is notable for its role as a minor neurotransmitter in the central nervous system (CNS) and its involvement in various physiological processes.

Clinical Applications

This compound is primarily indicated for:

- Management of Hypotension: Effective in acute hypotensive states such as those occurring during pheochromocytomectomy, spinal anesthesia, or septicemia.

- Cardiac Arrest and Hypotension: Used as an adjunct treatment to stabilize blood pressure during critical conditions.

- Female Stress Incontinence: Investigated for its potential benefits in treating urinary incontinence through its adrenergic activity .

The mechanism by which norfenefrine exerts its effects involves:

- Alpha-Adrenergic Agonism: Binding to α1-adrenergic receptors leads to vasoconstriction.

- Neurotransmitter Role: Acts as a trace amine in the CNS, influencing neurotransmitter release and modulating sympathetic nervous system activity .

Pharmacokinetics and Metabolism

Norfenefrine is metabolized primarily to m-hydroxymandelic acid. Its pharmacokinetic profile indicates that it can be administered orally or intramuscularly, with varying efficacy depending on the route of administration .

Clinical Studies

-

Hemodynamic Effects Study:

A study conducted by Magometschnigg et al. evaluated the hemodynamic effects of norfenefrine in healthy volunteers at rest and during orthostasis. Results indicated a significant increase in systolic blood pressure with minimal side effects, suggesting its safety profile for therapeutic use . -

Neuronal Uptake Investigation:

Research by Reimann provided evidence for the neuronal uptake and release mechanisms of norfenefrine, highlighting its alpha-agonistic effects on rabbit pulmonary artery strips at concentrations of 0.1 and 1 µmol/L .

Data Table: Summary of Key Studies

| Study Reference | Objective | Findings |

|---|---|---|

| Magometschnigg et al., 2024 | Evaluate hemodynamic effects | Significant increase in systolic BP; safe profile |

| Reimann et al., 2024 | Investigate neuronal uptake | Evidence of neuronal release; alpha-agonistic effects observed |

Propiedades

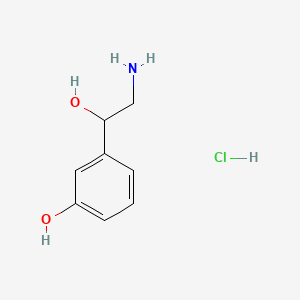

IUPAC Name |

3-(2-amino-1-hydroxyethyl)phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2.ClH/c9-5-8(11)6-2-1-3-7(10)4-6;/h1-4,8,10-11H,5,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWMFSWZUAWKDRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C(CN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1046710 | |

| Record name | Norfenefrine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4779-94-6, 15308-34-6 | |

| Record name | Benzenemethanol, α-(aminomethyl)-3-hydroxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4779-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Esbuphon | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=297582 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Esbuphon | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100733 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Norfenefrine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-aminomethyl-3-hydroxybenzyl alcohol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.758 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Norfenefrine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.021 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NORFENEFRINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1FCN9TAU6R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the mechanism of action of Norfenefrine Hydrochloride, and how does it impact blood pressure?

A1: this compound is a sympathomimetic amine that acts primarily as a peripheral vasoconstrictor. While its precise mechanism of action is not fully detailed in the provided abstracts, it likely exerts its effects by activating alpha-adrenergic receptors in the walls of blood vessels. This activation leads to vasoconstriction, increasing peripheral resistance and subsequently elevating blood pressure []. This mechanism is particularly relevant in addressing hypotension, a condition characterized by abnormally low blood pressure.

Q2: Beyond its therapeutic applications, is this compound utilized in other scientific contexts, such as analytical chemistry?

A3: Yes, this compound has found applications in analytical chemistry, specifically in the development of chiral separation techniques. One study highlights its use as a model compound for evaluating the performance of a novel allylamine-β-cyclodextrin chiral monolithic column in capillary electrochromatography (CEC) []. The successful baseline separation of this compound enantiomers using this column demonstrates its utility in analytical chemistry for assessing the efficiency and selectivity of chiral separation methods.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.